
methyl 3-bromo-5-chloro-1H-indole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of bromine and chlorine substituents on the indole ring, which can influence its chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate typically involves the bromination and chlorination of an indole precursor. One common method starts with 5-bromo-1H-indole, which is then chlorinated and esterified to form the desired compound. The reaction conditions often involve the use of pyridine as a base and anhydrous tetrahydrofuran (THF) as a solvent. The reaction mixture is typically stirred at low temperatures (0°C) and then warmed to room temperature for completion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced, leading to different derivatives.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted indole derivatives can be formed.
Oxidation Products: Oxidized indole derivatives with different functional groups.
Reduction Products: Reduced indole derivatives with altered electronic properties.
Applications De Recherche Scientifique
Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-5-chloro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of bromine and chlorine atoms can enhance its binding affinity and specificity for certain targets.
Comparaison Avec Des Composés Similaires
- Methyl 5-bromo-1H-indole-3-carboxylate
- Methyl 5-chloro-1H-indole-2-carboxylate
- Methyl indole-5-carboxylate
Comparison: Methyl 3-bromo-5-chloro-1H-indole-2-carboxylate is unique due to the simultaneous presence of bromine and chlorine substituents, which can significantly influence its chemical reactivity and biological activity compared to other similar compounds. This dual substitution pattern can lead to distinct electronic and steric effects, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C10H7BrClNO2 |
|---|---|
Poids moléculaire |
288.52 g/mol |
Nom IUPAC |
methyl 3-bromo-5-chloro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H7BrClNO2/c1-15-10(14)9-8(11)6-4-5(12)2-3-7(6)13-9/h2-4,13H,1H3 |
Clé InChI |
PGFHBJVDMALELB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C2=C(N1)C=CC(=C2)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(4-Methoxyphenyl)-2-oxoethyl] pyrrolidine-1-carbodithioate](/img/structure/B13744327.png)
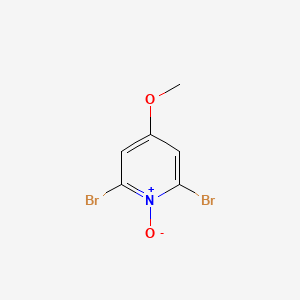
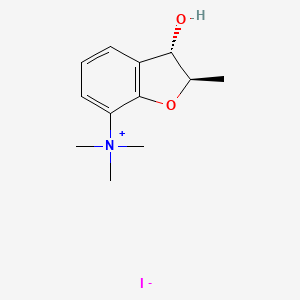
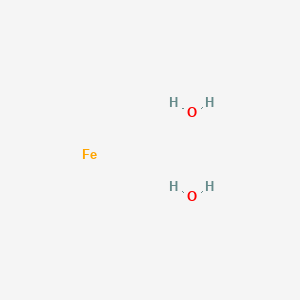
![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)


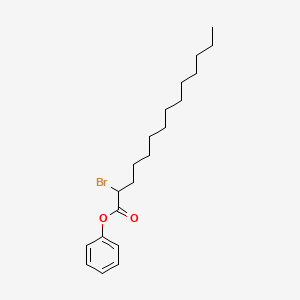
![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)

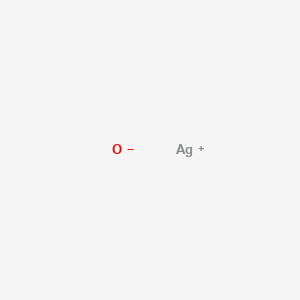
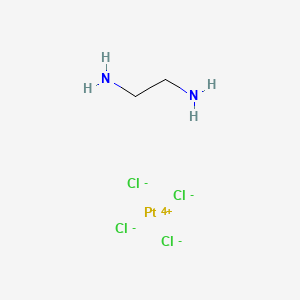
![9-methylbenzo[c]acridine](/img/structure/B13744398.png)
